Ethyl 2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl 2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic system containing thiazole and pyrimidine rings. The compound features a 2,4-dichlorobenzylidene substituent at position 2 and a p-tolyl group at position 5, with an ethyl carboxylate moiety at position 4. The structural complexity of this compound allows for diverse intermolecular interactions, such as hydrogen bonding and π-stacking, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
ethyl (2Z)-2-[(2,4-dichlorophenyl)methylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2O3S/c1-4-31-23(30)20-14(3)27-24-28(21(20)15-7-5-13(2)6-8-15)22(29)19(32-24)11-16-9-10-17(25)12-18(16)26/h5-12,21H,4H2,1-3H3/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOMUGNOLFTDBP-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)/C(=C/C4=C(C=C(C=C4)Cl)Cl)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324071-75-2 | |
| Record name | ETHYL (2E)-2-(2,4-DICHLOROBENZYLIDENE)-7-METHYL-5-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method includes the condensation of 2,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the intermediate compound. This intermediate is then reacted with 2-aminothiazole under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzylidene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolopyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that thiazolo[3,2-a]pyrimidine derivatives exhibit potent antimicrobial properties. A study demonstrated that the compound showed significant activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Properties
The compound has been evaluated for its anticancer effects. In vitro studies revealed that it inhibits the proliferation of cancer cells, particularly in breast and lung cancer models. The mechanism involves inducing apoptosis and disrupting cell cycle progression .
Organic Synthesis
Synthesis of New Derivatives
Ethyl 2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate serves as a versatile intermediate in organic synthesis. It can be modified to create various derivatives with enhanced biological activities. For instance, modifications at the phenyl ring have been shown to improve selectivity against specific cancer cell lines .
Structure-Activity Relationship (SAR) Studies
The structure of this compound allows for extensive SAR studies to optimize its pharmacological properties. By modifying substituents on the thiazole and pyrimidine rings, researchers can enhance potency and reduce toxicity. Such studies are crucial for developing more effective therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Thiazolo[3,2-a]pyrimidine derivatives differ primarily in their substituents at positions 2, 5, and 5. Key structural comparisons include:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 2,4-dichlorobenzylidene group in the target compound enhances electrophilicity and may improve binding to biological targets compared to electron-donating groups (e.g., methoxy in ).
- Functional Groups : Carbonitrile substituents (e.g., in compound 11b ) reduce steric bulk but may limit solubility compared to carboxylate esters.
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but analogues with halogen substituents (e.g., 4-bromo: 243–246°C ; 2-fluoro: 213–215°C ) suggest high thermal stability due to strong intermolecular forces.
- Spectral Data: IR: CN stretches at ~2,219 cm⁻¹ (carbonitrile derivatives ) vs. C=O stretches at ~1,719 cm⁻¹ (carboxylates ). NMR: The p-tolyl group in the target compound would show distinct aromatic protons at δ ~7.1–7.3 ppm, differing from electron-deficient aryl groups (e.g., 4-cyanophenyl in 11b ).
Crystallographic Insights
Biological Activity
Ethyl 2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, synthesizing findings from various studies and databases.
Chemical Structure and Properties
The compound features a thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological activities. The presence of substituents such as dichlorobenzylidene and p-tolyl groups enhances its chemical reactivity and potential pharmacological effects.
Molecular Formula
- C : 23
- H : 18
- Cl : 2
- N : 2
- O : 3
- S : 1
Structural Characteristics
The compound exhibits a nearly planar thiazole ring fused with a dihydropyrimidine ring, which influences its interaction with biological targets.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of thiazolo[3,2-a]pyrimidine derivatives, including this compound. The presence of the thiazole moiety is often associated with enhanced activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli, S. aureus | 32 µg/mL |
| Ethyl Derivative | E. coli, P. aeruginosa | 16 µg/mL |
| Compound B | S. epidermidis | 64 µg/mL |
Anticancer Potential
Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. This compound has shown promise in preliminary studies.
Case Study: Cytotoxicity Assay
In a study conducted by Dasararaju et al., the compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of approximately 25 µM, indicating its potential as an anticancer agent .
Anti-inflammatory Effects
The anti-inflammatory properties of thiazolo[3,2-a]pyrimidines are well-documented. The compound may inhibit pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in inflammatory diseases.
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in microbial resistance and cancer proliferation.
Proposed Pathways
- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with DNA replication in bacteria.
- Apoptosis induction : The compound may trigger programmed cell death in cancer cells through mitochondrial pathways.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this thiazolopyrimidine derivative?
The compound is typically synthesized via a one-pot cyclocondensation reaction. A validated protocol involves refluxing 5-(p-tolyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with 2,4-dichlorobenzaldehyde, chloroacetic acid, and sodium acetate in a 1:1 mixture of glacial acetic acid and acetic anhydride for 8–10 hours . Key parameters include:
- Catalyst : Sodium acetate enhances imine formation and cyclization.
- Temperature : Reflux (~120°C) ensures complete ring closure.
- Workup : Recrystallization from ethyl acetate/ethanol (3:2) yields pure crystals (78% yield).
Q. How can X-ray crystallography and SHELX software be employed to determine the compound’s molecular conformation?
Single-crystal X-ray diffraction (SCXRD) is critical for resolving the compound’s stereochemistry. The SHELX suite (e.g., SHELXL for refinement) is used to:
- Index reflections : Monoclinic space groups (e.g., P2₁/n) are common for similar derivatives .
- Refine geometry : The thiazolopyrimidine core often adopts a flattened boat conformation (C5 deviation: ~0.224 Å from the mean plane) .
- Validate hydrogen bonding : C—H···O interactions stabilize the crystal lattice (e.g., bifurcated bonds along the c-axis) .
Q. What spectroscopic techniques are essential for characterizing substituent effects on the thiazolopyrimidine scaffold?
- NMR : H and C NMR identify electronic effects of the 2,4-dichlorobenzylidene group (e.g., deshielding of aromatic protons at δ 7.2–8.1 ppm) .
- IR : Stretching frequencies for C=O (1680–1720 cm⁻¹) and C=N (1580–1620 cm⁻¹) confirm ring closure .
- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., m/z 422.46 for fluorinated analogs) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level can:
- Map electrostatic potential : Identify nucleophilic/electrophilic regions (e.g., electron-rich thiazole vs. electron-deficient pyrimidine) .
- Analyze frontier orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability and charge-transfer interactions .
- Simulate UV-Vis spectra : TD-DFT predicts absorption maxima (e.g., 280–320 nm for π→π* transitions) .
Q. How can hydrogen-bonding patterns and π-stacking interactions be analyzed to explain crystallographic packing?
- Graph-set analysis : Classify intermolecular interactions (e.g., R₂²(8) motifs for C—H···O bonds) .
- π-π stacking : Centroid distances (3.6–3.8 Å) between aromatic rings indicate weak interactions, as seen in trimethoxybenzylidene analogs .
- Hirshfeld surfaces : Quantify contact contributions (e.g., H···H = 50%, O···H = 25% for similar derivatives) .
Q. What strategies resolve contradictions in biological activity data across structurally related derivatives?
- Structure-activity relationship (SAR) : Compare substituent effects (e.g., 2,4-dichloro vs. 2-fluoro analogs on antibacterial potency) .
- Docking studies : AutoDock Vina predicts binding modes to targets like dihydrofolate reductase (DHFR), with docking scores <−7.0 kcal/mol indicating high affinity .
- Statistical validation : Use ANOVA to assess significance of bioactivity variations (e.g., p < 0.05 for antifungal IC₅₀ values) .
Methodological Guidelines
Q. For conformational analysis :
Q. For biological assays :
Q. For computational modeling :
- Parameterization : Assign atomic charges using the RESP method in Gaussian 09 .
- Dynamics : Perform 100 ns MD simulations in GROMACS to assess protein-ligand stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
